3-Chloro-6-nitropyridazine
Description
3-Chloro-6-nitropyridazine is a heteroaromatic compound featuring a pyridazine ring substituted with chlorine at position 3 and a nitro group at position 4. For instance, Wermuth et al. (1987) demonstrated the synthesis of 3-chloro-6-arylpyridazines using hydrazine and reduction agents, which could be adapted for nitro-substituted derivatives . Additionally, reactions involving chloroacetyl chloride and acetic acid (as seen in the synthesis of triazolo-pyridazine derivatives) highlight the role of electrophilic substitution in functionalizing pyridazine rings .
Properties
Molecular Formula |
C4H2ClN3O2 |
|---|---|
Molecular Weight |
159.53 g/mol |
IUPAC Name |
3-chloro-6-nitropyridazine |
InChI |
InChI=1S/C4H2ClN3O2/c5-3-1-2-4(7-6-3)8(9)10/h1-2H |
InChI Key |
BZJJVSPADGGXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-nitropyridazine typically involves the nitration of 3-chloropyridazine. One common method includes the reaction of 3-chloropyridazine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-nitropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution: Formation of 3-amino-6-nitropyridazine or 3-thio-6-nitropyridazine.
Reduction: Formation of 3-chloro-6-aminopyridazine.
Scientific Research Applications
3-Chloro-6-nitropyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Chloro-6-nitropyridazine is primarily based on its ability to interact with biological targets through its nitro and chloro substituents. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can participate in electrophilic aromatic substitution reactions, allowing the compound to bind to specific enzymes or receptors .
Comparison with Similar Compounds
Structural and Physical Properties
The nitro and chloro substituents significantly influence the compound’s reactivity and physical characteristics. Below is a comparative analysis of structurally related pyridazine and pyridine derivatives:
Biological Activity
3-Chloro-6-nitropyridazine (CHClNO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound is a nitropyridazine derivative characterized by a chlorine atom and a nitro group attached to the pyridazine ring. Its molecular structure is critical for its biological activity, influencing its interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may affect metabolic pathways and cellular functions.
- Cellular Interaction : It interacts with cellular components, potentially altering gene expression and signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The nitro group in the structure can contribute to oxidative stress within cells, leading to apoptosis in certain contexts.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies
- Antileishmanial Activity : A study focusing on derivatives of this compound revealed promising antileishmanial activity, with modifications enhancing efficacy against Leishmania species. The derivatives exhibited IC50 values lower than those of standard treatments, indicating potential for further development as antileishmanial agents .
- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of the compound, showing significant inhibition of pro-inflammatory cytokines in cell culture models. This suggests its potential use in treating inflammatory disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
- Absorption : Rapidly absorbed after administration.
- Distribution : Shows a wide distribution in tissues, influenced by its lipophilicity.
- Metabolism : Primarily metabolized in the liver through conjugation and oxidation reactions.
- Excretion : Excreted mainly via urine as metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
